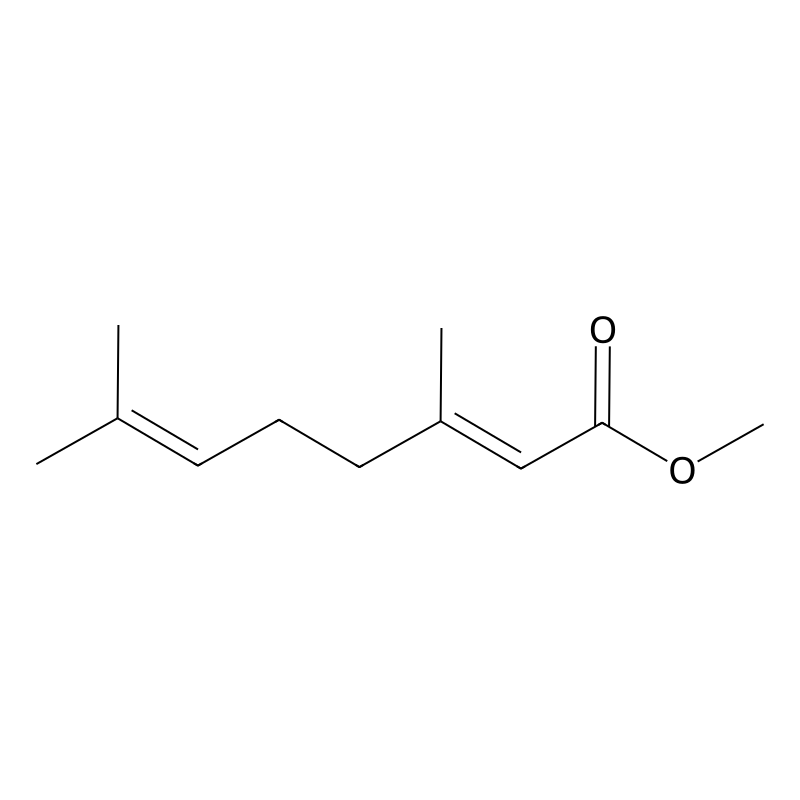

Methyl geranate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

methyl geranate is a natural product found in Myrtus communis, Zingiber mioga, and other organisms with data available.

Antimicrobial Activity:

Insecticidal Properties:

Limited research suggests Methyl Geranate might have insecticidal properties. A 2012 study published in the "Journal of Asia-Pacific Entomology" examined the fumigant insecticidal activity of various monoterpenoids against the confused flour beetle (Tribolium confusum). Methyl Geranate displayed moderate insecticidal activity against the adult beetles []. Further research is necessary to determine its efficacy against other insect species and explore its potential as a green insecticide.

Plant Growth Regulation:

There's some evidence that Methyl Geranate might play a role in plant growth regulation. A 2013 study published in "Plant and Soil" investigated the influence of volatile organic compounds (VOCs) emitted by neighboring plants on root growth in Arabidopsis thaliana. Methyl Geranate, along with other VOCs, was found to stimulate primary root elongation in Arabidopsis seedlings []. More research is needed to understand the specific mechanisms by which Methyl Geranate affects plant growth and its potential applications in agriculture.

Methyl geranate, chemically known as methyl trans-geranate, is an organic compound with the molecular formula and a molecular mass of approximately 182.26 g/mol. It is a colorless to pale yellow liquid with a characteristic fruity and floral aroma, often associated with citrus scents. Methyl geranate is primarily found in essential oils of various plants, including Humulus lupulus (hops) and Perilla frutescens, contributing to their fragrance profiles .

- Oxidation: Under oxidative conditions, methyl geranate can be transformed into geranic acid or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide .

- Reduction: This compound can be reduced to geraniol using reducing agents such as lithium aluminum hydride or sodium borohydride, which is valuable in the fragrance industry .

- Substitution: Methyl geranate is capable of undergoing nucleophilic substitution reactions, where the ester group can be replaced by various functional groups.

Major Products from ReactionsReaction Type Product Oxidation Geranic acid Reduction Geraniol Substitution Geranic acid amide

| Reaction Type | Product |

|---|---|

| Oxidation | Geranic acid |

| Reduction | Geraniol |

| Substitution | Geranic acid amide |

Methyl geranate exhibits notable biological activities, particularly in its interaction with bacterial membranes. The compound integrates into these membranes, leading to membrane thinning and disruption of homeostasis. This action is linked to its potential antimicrobial properties, making it a candidate for further studies in antimicrobial applications .

In ecological contexts, methyl geranate has been observed to play a role in the reproductive behavior of certain species. For instance, female burying beetles (Nicrophorus vespilloides) emit this compound during parental care, acting as an anti-aphrodisiac to deter males from copulating .

Methyl geranate can be synthesized through several methods:

- Esterification: The primary method involves the esterification of geranic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This reaction typically occurs under reflux conditions to ensure complete conversion .

- Industrial Production: In industrial settings, the synthesis process is scaled up using large reactors with controlled temperature and continuous stirring to optimize yield and purity. The final product is purified through distillation.

Methyl geranate is widely used in various industries due to its aromatic properties:

- Fragrance Industry: It serves as a key ingredient in perfumes and scented products due to its pleasant citrus-like aroma.

- Food Industry: Methyl geranate is utilized as a flavoring agent in food products, contributing sweet and fruity notes.

- Pharmaceuticals: Its potential antimicrobial properties make it a candidate for development in pharmaceutical applications .

Research has indicated that methyl geranate interacts with various biomolecules, influencing cellular processes and gene expression. Its role in the biosynthesis linked to juvenile hormone III suggests mechanisms by which it may affect hormonal regulation in certain species . Furthermore, studies have explored its photochemical properties and how environmental factors influence its emission and biological effects .

Methyl geranate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Geraniol | C₁₀H₁₈O | A primary alcohol used extensively in fragrances. |

| Geranic acid | C₁₀H₁₈O₂ | The oxidized form of methyl geranate; less volatile. |

| Linalool | C₁₀H₁₈O | A terpene alcohol known for its floral scent. |

| Citral | C₁₀H₁₈O | A mixture of two geometric isomers; strong lemon scent. |

Uniqueness of Methyl Geranate

Methyl geranate's unique structure allows it to function effectively as both an aromatic compound and an antimicrobial agent. Its specific interactions with biological membranes differentiate it from other similar compounds that may not exhibit such pronounced effects on membrane integrity or hormonal regulation.